1-METHYL-N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Description
1-METHYL-N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring fused with a cyclooctane ring, a pyrazole ring, and a phenylcarbamoyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
2-methyl-N-[3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-26-17(13-14-23-26)20(27)25-22-19(21(28)24-15-9-5-4-6-10-15)16-11-7-2-3-8-12-18(16)29-22/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBENRNGSLRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, including the formation of the thiophene ring, the cyclooctane ring, and the pyrazole ring. The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-METHYL-N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to the receptor’s ligand-binding domain. The pathways involved in its mechanism of action may include signal transduction pathways, such as the NF-κB pathway or the MAPK pathway .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea and 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one.
Pyrazole Derivatives: Compounds such as 4-methyl-1-(2-oxo-2-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}ethyl)piperidinium.
Uniqueness
1-METHYL-N-[3-(PHENYLCARBAMOYL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
